molecular formula C11H7ClF3N B093802 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline CAS No. 18529-09-4

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B093802
CAS No.: 18529-09-4
M. Wt: 245.63 g/mol
InChI Key: KQXIMYKBHAMAAM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol . This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and trifluoromethylating reagents. One common method includes the use of N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide .

Scientific Research Applications

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-chloro-2-methyl-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIMYKBHAMAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406083
Record name 4-chloro-2-methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-09-4
Record name 4-chloro-2-methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18529-09-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Methyl-7-(trifluoromethyl)quinolin-4-ol (1 g, 4.4 mmol) was heated in phosphoroxychloride (3 ml) for under reflux for one hour. The mixture was poured on ice and left at 4° C. overnight. The mixture was extracted with ethylacetate, the organic phase was washed with water, dried over sodium sulfate and evaporated to dryness under reduced pressure to yield 1.1 g (4.4 mmol, quantitative) which were used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the significance of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial drugs?

A1: this compound served as a key starting material in the synthesis of a series of 4-(3'-alkylaminomethyl-4'-hydroxyl-phenylamino)- and 4-(3',5'-bis-alkylaminomethyl-4'-hydroxyl-phenylamino)-2-methyl-7-trifluoromethyl-quinolines. These newly synthesized compounds were designed as analogs of amodiaquine, a known antimalarial drug. The researchers aimed to evaluate the impact of structural modifications on antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium berghei. []

Q2: How effective were the synthesized compounds derived from this compound against chloroquine-resistant malaria?

A2: The study showed promising results. Two of the synthesized compounds, derived from this compound and tested at a dosage of (20 mg/kg)/d×4, demonstrated partial activity against a chloroquine-resistant strain of P. berghei in mice. Specifically, three and four mice out of five, respectively, showed no detectable parasites after treatment. This finding is notable because the standard drug amodiaquine did not show any activity against this resistant strain in the same study. []

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